Iron(2+);bromide;hydrate
Description
Historical Trajectories in Ferrous Halide Investigations
The study of ferrous halides, including iron(II) bromide, is rooted in the foundational principles of inorganic chemistry. Historically, the investigation of these compounds has been integral to understanding the fundamental properties of transition metals, such as their variable oxidation states and the formation of coordination complexes. Early research focused on the synthesis and basic characterization of these salts. For instance, the preparation of anhydrous iron(II) bromide can be achieved by the direct reaction of iron with bromine or hydrogen bromide at elevated temperatures. chemicalbook.com The exploration of hydrated forms, such as iron(II) bromide hexahydrate, which crystallizes from aqueous solutions at room temperature, provided insights into the nature of hydrated metal ions. chemicalbook.comguidechem.com The development of techniques like X-ray crystallography later enabled detailed structural elucidation of both anhydrous and hydrated ferrous halides, revealing polymeric structures with bridging halide ions. qsstudy.comwikipedia.org
Contemporary Significance of Iron(II) Compounds in Inorganic and Materials Chemistry
Iron(II) compounds are of paramount importance in modern inorganic and materials chemistry due to iron's abundance, low cost, and low toxicity compared to many other transition metals. mdpi.com The ability of iron to exist in multiple oxidation states, primarily +2 and +3, makes its compounds highly versatile in catalytic applications, particularly in oxidation-reduction reactions. wikipedia.orguwimona.edu.jm In materials science, iron(II) compounds serve as precursors for the synthesis of a wide array of materials with unique magnetic, electronic, and catalytic properties. mdpi.comnanorh.com For example, iron(II) complexes are investigated for their spin crossover (SCO) properties, which have potential applications in data storage and sensor technology. royalsocietypublishing.org Furthermore, the development of iron-based catalysts is a significant area of research aimed at replacing more expensive and less environmentally benign noble metal catalysts in various industrial processes. mdpi.com
Overview of Iron(II) Bromide Hydrate's Position in Modern Scientific Inquiry
Iron(II) bromide hydrate (B1144303) holds a specific and valuable position in contemporary scientific research. It serves as a convenient and water-soluble source of iron(II) ions for a variety of chemical transformations. americanelements.com In synthetic organic chemistry, it is utilized as a catalyst for a range of reactions, including polymerization and C-H bond amination. qsstudy.comnih.gov Research has demonstrated its effectiveness in catalyzing the synthesis of complex organic molecules like 1,3-benzazoles. rsc.org
In the realm of materials science, iron(II) bromide hydrate is a precursor for the synthesis of iron-containing nanoparticles and other advanced materials. Its paramagnetic nature also makes it a subject of interest in the study of magnetic materials. The hydrated form itself is a subject of study, with different hydrates (e.g., dihydrate, tetrahydrate, hexahydrate) forming at different temperatures, each with distinct properties. chemicalbook.comguidechem.com The tetrahydrate and hexahydrate are the most common forms, with the hexahydrate decomposing at a relatively low temperature of 27°C. qsstudy.com
Physical and Chemical Properties of Iron(II) Bromide and its Hydrates
| Property | Anhydrous Iron(II) Bromide (FeBr₂) | Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O) |
| Formula | FeBr₂ | FeBr₂·6H₂O |
| Molar Mass | 215.65 g/mol qsstudy.com | 323.74 g/mol |
| Appearance | Yellow-brown solid qsstudy.com | Pale green crystalline solid chemicalbook.com |
| Melting Point | 684 °C qsstudy.com | 27 °C (decomposes) qsstudy.com |
| Boiling Point | 934 °C qsstudy.com | N/A |
| Density | 4.63 g/cm³ qsstudy.com | Data not readily available |
| Solubility in water | 117 g/100 mL qsstudy.com | Highly soluble americanelements.com |
| Solubility in other solvents | Soluble in THF, methanol (B129727), ethanol (B145695) qsstudy.com | Soluble in water, methanol, ethanol, and THF |
| Crystal Structure | Cadmium iodide (CdI₂) type, rhombohedral qsstudy.comwikipedia.org | Monoclinic |
Structural Details of Iron(II) Bromide and its Tetrahydrate
| Compound | Crystal System | Space Group | Coordination Geometry of Fe(II) |
| Anhydrous FeBr₂ | Rhombohedral wikipedia.org | P-3m1 wikipedia.org | Octahedral wikipedia.org |
| FeBr₂(H₂O)₄ | Monoclinic | P2₁/c | Octahedral (trans-dihalide) qsstudy.comwikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
BrFeH2O+ |
|---|---|
Molecular Weight |
153.76 g/mol |
IUPAC Name |
iron(2+);bromide;hydrate |
InChI |
InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1 |
InChI Key |
HAYOWFCRMVNMJW-UHFFFAOYSA-M |
Canonical SMILES |
O.[Fe+2].[Br-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Preparative Routes for Iron 2+ ;bromide;hydrate
Direct and Indirect Synthesis Approaches for Various Hydration States
The synthesis of iron(II) bromide hydrates can be broadly categorized into direct and indirect methods, each allowing for the formation of different hydration states, including the dihydrate, tetrahydrate, hexahydrate, and nonahydrate. chemicalbook.comguidechem.com
Direct Synthesis from Iron and Brominating Agents:
A common direct method involves the reaction of elemental iron with brominating agents. One such approach is the reaction of iron powder with concentrated hydrobromic acid in a solvent like methanol (B129727). qsstudy.comwikipedia.org This reaction produces a methanol solvate, [Fe(MeOH)₆]Br₂, which can then be heated under vacuum to yield pure anhydrous iron(II) bromide. qsstudy.comwikipedia.org The anhydrous form can subsequently be hydrated to the desired level.
Another direct method is the high-temperature reaction of iron with bromine gas or hydrogen bromide at red heat. chemicalbook.comchemicalbook.comlookchem.com This process typically yields the anhydrous form, which is then hydrated.
Indirect Synthesis via Hydration of Anhydrous Salt:
Anhydrous iron(II) bromide readily absorbs water from the atmosphere to form various hydrates. The specific hydrate (B1144303) formed is dependent on the relative humidity and temperature. For instance, the pale green hexahydrate crystallizes at room temperature, while the tetrahydrate is formed above 49°C, and the dihydrate above 83°C. chemicalbook.comguidechem.com A nonahydrate can form at temperatures below -29.3°C. chemicalbook.comguidechem.com The tetrahydrate is generally the most stable form under ambient conditions.
The following table summarizes the formation of different hydrates based on temperature:
| Hydration State | Formation Temperature |
| Nonahydrate (FeBr₂·9H₂O) | < -29.3°C chemicalbook.comguidechem.com |
| Hexahydrate (FeBr₂·6H₂O) | Room Temperature chemicalbook.comguidechem.com |
| Tetrahydrate (FeBr₂·4H₂O) | > 49°C chemicalbook.comguidechem.com |
| Dihydrate (FeBr₂·2H₂O) | > 83°C chemicalbook.comguidechem.com |
Controlled Crystallization Techniques for Crystalline Phase Isolation
The isolation of specific crystalline phases of iron(II) bromide hydrate is crucial for obtaining materials with well-defined properties. Controlled crystallization techniques are employed to achieve this.
Slow Evaporation: Slow evaporation of a saturated aqueous solution of iron(II) bromide at room temperature can yield large, high-purity crystals of the hexahydrate. This method relies on the gradual increase in solute concentration as the solvent evaporates, allowing for the ordered growth of crystals.
Antisolvent Addition: The addition of an antisolvent, such as ethanol (B145695), to an aqueous solution of iron(II) bromide can induce rapid crystallization. This technique is particularly useful for favoring the formation of the tetrahydrate. The principle behind this method is the reduction of the solubility of the iron(II) bromide hydrate in the solvent mixture, leading to precipitation.
The crystal structure of anhydrous FeBr₂ adopts the CdI₂ motif, characterized by close-packed layers of bromide ions with iron(II) ions occupying the octahedral holes. qsstudy.comwikipedia.org The tetrahydrate, FeBr₂(H₂O)₄, possesses a structure with octahedral metal centers and mutually trans halides. qsstudy.comwikipedia.org
Nanoscale Synthesis of Iron(II) Bromide Hydrate Materials
The synthesis of iron(II) bromide hydrate at the nanoscale has opened up new possibilities for its application in areas like catalysis and energy storage, owing to the high surface area and reactivity of nanomaterials. americanelements.comnanorh.com
Reverse Micelle Method: One established method for the synthesis of iron(II) bromide-based nanoparticles is the reverse micelle (or water-in-oil microemulsion) technique. rsc.org This approach involves the creation of nanosized water droplets, stabilized by a surfactant, within a continuous oil phase. rsc.org Aqueous solutions of the iron(II) salt and a precipitating agent are encapsulated in separate reverse micelle systems. rsc.org When these two microemulsions are mixed, the micelles collide and coalesce, allowing the reactants to mix and form nanoparticles within the confined space of the water pool. rsc.org This method provides excellent control over particle size and morphology. For instance, nanoparticles of [Fe(NH₂trz)₃]Br₂∙3H₂O have been synthesized using this technique. rsc.org
Commercially available iron(II) bromide nanoparticles typically have a standard particle size of around 100 nanometers. americanelements.com These nanoparticles can also be supplied as dispersions in a liquid medium. americanelements.com
Other Nanoscale Preparations: Research has also explored the reduction of iron(II) bromide with elemental sodium in liquid ammonia (B1221849) to produce nanostructured materials. escholarship.org While this specific example leads to iron nitride, the use of iron(II) bromide as a precursor in nanoscale synthesis is a recurring theme.
Purification Strategies and Purity Assessment Techniques
Ensuring the purity of iron(II) bromide hydrate is critical, as the presence of impurities, particularly oxidized iron(III) species, can significantly affect its properties and performance in various applications.
Purification Strategies:
Recrystallization: A common and effective method for purifying iron(II) bromide is recrystallization. Dissolving the crude product in a dilute solution of hydrobromic acid (e.g., 10% HBr) and then cooling the solution can yield high-purity crystals. The acidic environment helps to suppress hydrolysis.
Dehydration of Hydrates: Anhydrous iron(II) bromide can be obtained by heating the hydrated salt in a stream of hydrogen bromide gas at 400°C. chemicalbook.comguidechem.com Heating under high vacuum is another approach, though care must be taken to avoid decomposition. reddit.com
Oxidation Mitigation: Iron(II) is susceptible to oxidation to iron(III) in the presence of air. To minimize this, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon). The addition of oxygen scavengers to aqueous solutions can also inhibit oxidation. For long-term storage, keeping the compound in a desiccator under an inert atmosphere is recommended.
Purity Assessment Techniques:
The purity and hydration state of iron(II) bromide hydrate are typically assessed using a combination of analytical techniques:
Titration: Purity can be determined by chelometric titration or precipitation titration with silver nitrate (B79036) to quantify the iron and bromide content, respectively. tcichemicals.com
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is useful for confirming the presence of water of hydration through the detection of O-H stretching vibrations, typically around 3400 cm⁻¹.
UV-Vis Spectroscopy: Can be used to detect the presence of iron(III) impurities, as the electronic transitions for Fe²⁺ and Fe³⁺ differ.
X-ray Diffraction (XRD): XRD is a powerful tool for identifying the crystalline phase of the material and confirming its structure. The diffraction pattern provides a unique fingerprint for a specific hydrate and can be used to determine lattice parameters. researchgate.net
Elemental Analysis: Provides the percentage composition of the elements (Fe, Br, H, O) in the compound, which can be used to confirm the stoichiometry of the hydrate.
The following table summarizes key analytical techniques for purity and structural assessment:
| Technique | Purpose |
| Titration | Quantify iron and bromide content tcichemicals.com |
| FT-IR Spectroscopy | Confirm presence of water of hydration |
| X-ray Diffraction (XRD) | Identify crystalline phase and structure researchgate.net |
Advanced Structural Elucidation and Solid State Characterization of Iron 2+ ;bromide;hydrate
Single-Crystal and Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a complementary and more broadly applicable technique used to identify the crystalline phases present in a bulk sample and to monitor structural changes. PXRD is instrumental in confirming the hydration state and purity of synthesized iron(II) bromide hydrate (B1144303). For example, a characteristic d-spacing of 2.8 Å in the powder diffraction pattern can be used to confirm the hydration state. Furthermore, PXRD has been employed to study spin-crossover phenomena in related iron(II) complexes, where changes in the unit cell parameters with temperature signal a spin transition. researchgate.net In some cases, PXRD data has been used in conjunction with programs like DASH and Rietveld refinement to solve the crystal structure of complex iron(II) compounds from powder data alone. researchgate.net
Table 1: Crystallographic Data for Iron(II) Bromide and its Hydrates
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Anhydrous FeBr₂ | Rhombohedral | P-3m1 | CdI₂-type layer structure, octahedral Fe(II) | wikipedia.orglookchem.com |
| FeBr₂(H₂O)₄ | - | - | Octahedral Fe(II), trans-dihalo geometry | wikipedia.org |
Neutron Diffraction Studies of Hydrogen Atom Dynamics
While X-ray diffraction is excellent for locating heavier atoms like iron and bromine, it is less effective at precisely determining the positions of hydrogen atoms due to their low scattering cross-section. Neutron diffraction overcomes this limitation, as neutrons are scattered effectively by atomic nuclei, including protons. This makes neutron diffraction an invaluable tool for studying the detailed arrangement of water molecules and hydrogen bonding within the crystal lattice of iron(2+);bromide;hydrate.
Neutron scattering studies have been successfully applied to investigate phase transitions in the related compound, anhydrous FeBr₂, particularly in its metamagnetic state under the influence of external magnetic fields. lookchem.com These studies can reveal anomalies in magnetic Bragg scattering that correlate with specific heat anomalies, helping to map out the magnetic phase diagram of the material. lookchem.com For hydrated forms of iron(II) bromide, neutron diffraction would be crucial for elucidating the dynamics of the water molecules, such as librational and translational modes, and for understanding the intricate network of hydrogen bonds that stabilize the crystal structure. The technique can provide detailed information on the O-H bond lengths and H-O-H bond angles of the coordinated water molecules, as well as the geometry of hydrogen bonds between the water ligands and bromide ions.
Electron Microscopy for Morphological and Microstructural Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology and microstructure of this compound at the nanoscale. psu.edu SEM provides high-resolution images of the surface topography of the crystals, revealing details about their shape, size distribution, and surface features. rsc.org For instance, SEM has been used to visualize the rod-like crystalline form of iron oxide hydrate nanoparticles, which can be synthesized via hydrothermal methods. psu.edu
TEM, on the other hand, allows for the imaging of the internal structure of the material. nih.gov By transmitting electrons through a thin sample, TEM can reveal information about the crystal lattice, defects, and the presence of different phases. In the context of hydrated materials, liquid cell TEM is a particularly powerful, albeit challenging, technique that allows for the observation of hydrated samples in their native, liquid environment. nih.gov This would be instrumental in studying the crystallization process of iron(II) bromide hydrate from solution and observing any morphological changes upon hydration or dehydration. nih.gov Furthermore, energy-dispersive X-ray spectroscopy (EDS) capability in an SEM can be used to determine the elemental composition of the material, confirming the presence and ratio of iron and bromine. rsc.org
Vibrational Spectroscopy (IR and Raman) for Bond and Hydration State Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the chemical bonds and the hydration state of this compound. psu.edu These methods probe the vibrational modes of molecules, which are sensitive to the local chemical environment, bond strengths, and molecular symmetry.
IR spectroscopy is particularly useful for identifying the presence of water molecules and characterizing their bonding environment. The O-H stretching vibrations of water typically appear as a broad band in the region of 3400 cm⁻¹. The position and shape of this band can provide insights into the strength of hydrogen bonding within the crystal lattice. In addition to the O-H stretch, the H-O-H bending mode of water is observed around 1640 cm⁻¹. mdpi.com The far-IR region of the spectrum can reveal information about the Fe-O and Fe-Br stretching vibrations, providing direct evidence of the coordination of water and bromide ions to the iron center. cdnsciencepub.com
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com It can be used to study the vibrational modes of the Fe-Br bonds and the lattice vibrations of the crystal. For aqueous solutions of bromide salts, Raman spectroscopy has been used to study the effect of the bromide ion on the hydrogen-bonding network of water. mdpi.comasianjournalofphysics.com The OH stretching band of water in the hydration shell of the bromide anion shows a blue-shift, indicating a weakening of the hydrogen bonds compared to bulk water. mdpi.com
Table 2: Key Vibrational Modes of Iron(II) Bromide Hydrate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided | Reference |
| O-H Stretch | ~3400 | IR, Raman | Presence and hydrogen bonding of water | mdpi.com |
| H-O-H Bend | ~1640 | IR, Raman | Presence of coordinated water | mdpi.com |
| Fe-O Stretch | Far-IR region | IR | Coordination of water to iron | cdnsciencepub.com |
| Fe-Br Stretch | Far-IR region | IR | Coordination of bromide to iron | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Investigations
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques that probe the local environment of specific nuclei and unpaired electrons, respectively. Due to the paramagnetic nature of the Fe(II) ion (typically with a high-spin d⁶ configuration), both techniques can provide unique insights into the structure and electronic properties of this compound.
Paramagnetic NMR (pNMR) spectroscopy of high-spin iron(II) complexes can yield spectra with a wide range of chemical shifts. researchgate.net The analysis of these shifts, along with the longitudinal relaxation times (T₁), can provide information about the coordination environment of the iron center in solution. researchgate.net For instance, studies on related iron(II) complexes have shown that the ¹H NMR spectra are sensitive to coordination equilibria between different species in solution. researchgate.net
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species. For high-spin Fe(II) (S=2), EPR signals are typically broad and difficult to observe under standard conditions. However, in some cases, particularly in complexes with specific geometries, EPR signals can be detected. nih.gov More commonly, EPR is used to study related iron(III) species, which may be present as impurities or oxidation products. nih.gov EPR studies on iron complexes can provide information about the spin state of the iron center and the symmetry of its coordination environment. nih.gov
Mössbauer Spectroscopy for Iron Electronic State and Local Environment
Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing detailed information about the electronic state, coordination environment, and magnetic properties of the iron nucleus. rsc.orgnih.govcdnsciencepub.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is sensitive to the oxidation state and spin state of the iron atom. For high-spin Fe(II) complexes, the isomer shift is typically in the range of 1.0 to 1.4 mm/s. cdnsciencepub.com The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, and it provides information about the symmetry of the local environment around the iron atom. rsc.org For example, a non-zero quadrupole splitting indicates a distorted coordination geometry. cdnsciencepub.com Mössbauer spectroscopy has been used to characterize a variety of iron(II) halide complexes, confirming their tetrahedral or octahedral coordination geometries. cdnsciencepub.comcdnsciencepub.com In studies of more complex systems, Mössbauer spectroscopy has been instrumental in identifying and quantifying different iron species present in a sample. nih.gov
Table 3: Representative Mössbauer Parameters for Iron(II) Complexes
| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Iron Environment | Reference |
| Tetrahedral Fe(II) Halide Complexes | ~1.05 | - | Tetrahedral, high-spin Fe(II) | cdnsciencepub.com |
| Octahedral Fe(II) Halide Complexes | >1.35 | - | Octahedral, high-spin Fe(II) | cdnsciencepub.com |
| Intermediate Spin (S=1) Fe(II) Porphyrin | 0.57 | 1.44 | Four-coordinate, intermediate-spin Fe(II) | rsc.org |
X-ray Absorption Spectroscopy (XAS) for Electronic and Coordination Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.netresearchgate.net XAS is particularly valuable for studying materials that may be amorphous or in solution, where traditional diffraction techniques are not applicable. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), is sensitive to the oxidation state and coordination geometry of the iron atom. rsc.org High-resolution XANES can reveal detailed features in the pre-edge region that are characteristic of specific electronic transitions and can help to distinguish between different coordination environments. rsc.org
The EXAFS region contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. researchgate.net EXAFS analysis can be used to determine the Fe-Br and Fe-O bond lengths in this compound with high precision. researchgate.net Studies on aqueous solutions of iron(II) chloride have used EXAFS to determine the coordination structure of the ferrous ion, confirming an octahedral geometry with coordinated water and chloride ions at lower temperatures. researchgate.net This technique would be similarly invaluable for characterizing the coordination sphere of the iron(II) ion in hydrated bromide systems under various conditions. researchgate.net
Detailed Chemical Reactivity and Mechanistic Investigations of Iron 2+ ;bromide;hydrate
Oxidation-Reduction Pathways and Redox Stoichiometry
Iron(II) bromide hydrate (B1144303) is an active participant in oxidation-reduction (redox) reactions, primarily due to the ability of the iron(II) ion (Fe²⁺) to be oxidized to the iron(III) ion (Fe³⁺).
The Fe²⁺ ion acts as a reducing agent, readily donating an electron. For instance, in the presence of a strong oxidizing agent like bromine (Br₂), iron(II) bromide is oxidized to iron(III) bromide. This reaction is spontaneous, as indicated by the standard electrode potential of the Fe³⁺/Fe²⁺ couple (+0.77 V). In contrast, a weaker oxidizing agent like iodine (I₂) does not react with iron(II) bromide due to its lower standard electrode potential (+0.54 V).
The stoichiometry of these reactions is crucial. In the reaction with bromine, two moles of iron(II) bromide react with one mole of bromine to produce two moles of iron(III) bromide, as shown in the following balanced equation:
2 FeBr₂ + Br₂ → 2 FeBr₃
In acidic media, iron(II) bromide can also act as a mild oxidizing agent. For example, it can react with permanganate (B83412) ions (MnO₄⁻) in the presence of a strong acid.
The redox chemistry of iron(II) bromide is also central to its role in certain catalytic processes, such as hydrosilylation, where it reacts with phenylsilanes to form an iron-hydride intermediate that facilitates the reduction of alkenes.
Ligand Exchange and Substitution Reactions in Solution
In solution, the iron(II) ion in iron(II) bromide hydrate is typically coordinated by water molecules, forming the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. These water ligands can be replaced by other ligands in a process known as ligand exchange or substitution.
For example, the addition of tetraethylammonium (B1195904) bromide (TEAB) to a solution of iron(II) bromide leads to the formation of the tetrabromoferrate(II) complex, [(C₂H₅)₄N]₂FeBr₄. Similarly, in methanol (B129727), iron(II) bromide forms solvated complexes, such as [Fe(CH₃OH)₆]²⁺. wikipedia.org
The kinetics of these ligand exchange reactions can be influenced by various factors, including the nature of the incoming ligand and the solvent. Studies on similar iron(II) complexes have shown that the rates of ligand exchange can be determined using techniques like variable-temperature NMR lineshape analysis. rsc.org The reactivity of these complexes is influenced by factors such as σ and π bonding and the "hole size" of macrocyclic ligands. rsc.org
The presence of different anions in solution can also affect the rates of ligand dissociation. For instance, studies on model iron(III) complexes have shown that chloride ions can significantly accelerate proton-driven ligand dissociation compared to bromide or nitrate (B79036) ions. acs.org
Thermal Decomposition Processes and Phase Transformations
Heating iron(II) bromide hydrate leads to a series of decomposition processes and phase transformations. The hydrated forms lose water at specific temperatures. For instance, the tetrahydrate is stable between 49–83°C, while the dihydrate exists at temperatures above 83°C. The hexahydrate has a melting point of 27°C, at which it dissolves in its own water of crystallization. wikipedia.orgguidechem.com
Upon further heating in an inert atmosphere, anhydrous iron(II) bromide (FeBr₂) is formed. At temperatures above 400°C, it decomposes to yield metallic iron and bromine gas. However, heating in the presence of air can lead to oxidation and hydrolysis, forming iron hydroxides or oxides. guidechem.com The thermal decomposition can also release irritating and toxic gases and vapors, including hydrogen halides. fishersci.comsamaterials.com
The following table summarizes the different hydration states and their corresponding temperature ranges.
| Hydration State | Temperature Range | Physical Properties |
| Hexahydrate | < -29.3°C | Pale green crystals |
| Tetrahydrate | 49–83°C | Light yellow solid |
| Dihydrate | >83°C | Hygroscopic powder |
| Anhydrous FeBr₂ | >200°C (vacuum) | Yellow-brown paramagnetic solid |
Hydrolysis and Solvolysis Reactions
In aqueous solution, iron(II) bromide hydrate dissolves and dissociates into hydrated iron(II) ions and bromide ions. The hydrated Fe²⁺ ion can undergo hydrolysis, a reaction with water, which makes the solution slightly acidic. inorganicventures.com However, Fe²⁺ hydrolyzes only slightly before precipitating as iron(II) hydroxide (B78521), Fe(OH)₂, a process that begins at a pH of approximately 6.5. inorganicventures.com
In contrast, the iron(III) ion (Fe³⁺), which can be formed by the oxidation of Fe²⁺, begins to precipitate as the hydroxide at a much lower pH of around 0.5. inorganicventures.com The hydrolysis of Fe³⁺ is more complex, often leading to the formation of polynuclear complexes. inorganicventures.com
Solvolysis refers to the reaction of a compound with the solvent. In non-aqueous solvents, iron(II) bromide can also undergo solvolysis reactions, forming solvated complexes as seen with methanol. The extent and nature of these reactions depend on the specific solvent system.
Reactivity in Non-Aqueous and Diverse Solvent Systems
Iron(II) bromide exhibits significant reactivity in a variety of non-aqueous solvents. It is soluble in organic solvents such as methanol, ethanol (B145695), and tetrahydrofuran (B95107) (THF). In these solvents, it can participate in various reactions, including the formation of solvated complexes and ligand substitution reactions. wikipedia.org
The synthesis of anhydrous iron(II) bromide often involves the use of a methanol solution of concentrated hydrobromic acid and iron powder, which initially forms the methanol solvate [Fe(MeOH)₆]Br₂. wikipedia.org Heating this complex in a vacuum yields the pure anhydrous form. wikipedia.org
The reactivity of iron(II) complexes can be influenced by the solvent composition. For instance, the rate of substitution reactions of some iron(II) complexes increases with an increasing ratio of an organic co-solvent like methanol in aqueous-methanol binary mixtures. scholaris.ca This is attributed to the increased activity coefficient of hydrophobic complexes in the organic co-solvent. scholaris.ca
Solid-State Reactivity and Phase Transitions
Anhydrous iron(II) bromide adopts a polymeric structure and crystallizes with the cadmium iodide (CdI₂) structure, which consists of close-packed layers of bromide ions with Fe(II) ions occupying octahedral holes. wikipedia.org
Solid-state reactions of iron(II) bromide can be induced mechanochemically. For example, dry grinding of certain iron(II) complexes with sodium halide salts can lead to the complete exchange of anions in a solid-state metathesis reaction. researchgate.net This method provides a solvent-free route for tuning the properties of these materials. researchgate.net
Iron(II) bromide also exhibits interesting magnetic properties, including strong metamagnetism at low temperatures (4.2 K), and has been studied as a prototypical metamagnetic compound. wikipedia.org
Coordination Chemistry and Complex Formation of Iron 2+ ;bromide;hydrate
Formation of Adducts with Diverse Ligand Classes
Iron(II) bromide serves as a versatile precursor for the synthesis of numerous coordination complexes by forming adducts with a wide variety of ligand classes. wikipedia.org The nature of the ligand, whether it be a nitrogen-donor, oxygen-donor, or sulfur-donor, plays a crucial role in determining the final structure and properties of the complex.
With nitrogen-donor ligands, such as pyridine (B92270) and its derivatives, iron(II) bromide readily forms complexes. For instance, the reaction with 2,6-bis[1,1-bis(2-pyridyl)ethyl]pyridine (B12499787) (Py5Me2) yields complexes of the general formula [FeII(Py5Me2)X]+, where X can be a bromide ion. researchgate.net Similarly, tridentate Schiff base ligands derived from pyridine-2,6-dicarboxaldehyde form stable, diamagnetic iron(II) complexes with a distorted octahedral geometry. mdpi.com The coordination sphere in these complexes is typically composed of six nitrogen atoms, leading to a low-spin state for the iron(II) center. mdpi.com The use of bidentate picolyl-N-heterocyclic carbene (NHC) ligands with iron(II) bromide can result in complexes with distorted tetrahedral or trigonal bipyramidal geometries, depending on the stoichiometry and reaction conditions. rsc.org
Oxygen-donor ligands also form stable adducts with iron(II) bromide. For example, the reaction with sodium quinaldate (B1226512) in DMF yields the mononuclear complex Na[FeII(qn)2Br]·DMF. nih.gov In this complex, the iron(II) center is coordinated to two quinaldate ligands and a bromide ion. nih.gov The use of crown ethers, such as 15-crown-5, leads to the formation of complexes where the iron(II) ion is coordinated to the oxygen atoms of the macrocycle. researchgate.net
The formation of these adducts is often influenced by the solvent system used. For example, the synthesis of iron(II) bromide can be achieved in a methanol (B129727) solution of hydrobromic acid and iron powder, initially forming the methanol solvate [Fe(MeOH)6]Br2. wikipedia.org Subsequent reactions in different solvents can lead to ligand exchange and the formation of the desired adduct.
Table 1: Examples of Adducts formed from Iron(II) Bromide Hydrate (B1144303)
| Ligand Class | Ligand Example | Resulting Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|---|
| Nitrogen-donor | 2,6-bis[1,1-bis(2-pyridyl)ethyl]pyridine (Py5Me2) | [FeII(Py5Me2)Br]+ | Octahedral | researchgate.net |
| Nitrogen-donor | Tridentate Schiff Base | [Fe(L)2]X2 | Distorted Octahedral | mdpi.com |
| Nitrogen-donor | Picolyl-NHC | [Fe(HL)Br(HMDS)] | Distorted Tetrahedral | rsc.org |
| Oxygen-donor | Sodium Quinaldate | Na[FeII(qn)2Br]·DMF | - | nih.gov |
| Oxygen-donor | 15-crown-5 | [Fe(15-crown-5)Br2] | - | researchgate.net |
| Sulfur-donor | 1,5,9,13-tetrathiocyclohexadecane | [Fe(1,5,9,13-tetrathiocyclohexadecane)Br2] | - | researchgate.net |
Chelation Phenomena and Macrocyclic Ligand Interactions
Chelation plays a pivotal role in the coordination chemistry of iron(II) bromide, leading to the formation of highly stable complexes with multidentate ligands. Macrocyclic ligands, in particular, are known to form robust complexes with iron(II) due to the chelate effect and the pre-organized nature of the ligand.
A notable example involves the use of the ligand 2,6-bis(1H-imidazol-2-yl)pyridine (L), which forms complexes of the type [FeL2]Br2·H2O. mdpi.com In these complexes, the iron(II) center is coordinated to two tridentate ligands, resulting in a pseudo-octahedral geometry. mdpi.com Similarly, iron(II) complexes with N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridines have been synthesized and studied for their spin-crossover properties. mdpi.com
The interaction of iron(II) bromide with macrocyclic ligands like cyclam derivatives has been explored to create functional materials. For instance, a cyclam-based ligand with pyridine pendant arms was designed to induce spin crossover upon complexation with iron(II). researchgate.netmdpi.com The resulting complexes, such as Fe(L-NH2)2 and [Fe(L-NH2)]Cl2·6H2O, exhibit a six-coordinate octahedral geometry. mdpi.com Another study details the synthesis of a monocationic bromocarbonyl complex, [FeBr(CO)((SP,SP,SC,SC)-1a)]+, from a macrocyclic iron(II) complex. ethz.ch
The formation of iron(II) complexes with silacycle-bridged biphenyl-based ligands has also been reported. Treatment of a substituted chlorosilane with potassium followed by FeBr2 resulted in an iron(II) monobromide complex supported by a carbanion-based ligand containing a six-membered silacycle-bridged biphenyl (B1667301) skeleton. nih.gov
Furthermore, the synthesis of iron(III) macrocyclic complexes can be achieved by stirring solutions of iron(II) bromide or chloride salts with the ligand in air, demonstrating the use of iron(II) bromide as a precursor for higher oxidation state complexes. nih.gov
Spin-Crossover Behavior in Iron(II) Bromide Hydrate Derivatives
Several coordination complexes derived from iron(II) bromide exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the central iron(II) ion transitions between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature, pressure, or light. nih.govbeilstein-journals.org This property is highly dependent on the ligand field strength around the iron(II) center.
A prime example is found in complexes with 4-amino-1,2,4-triazole (B31798) (NH2trz), such as the one-dimensional coordination polymer [Fe(NH2trz)3]Br2. researchgate.net Nanoparticles of this compound have been shown to exhibit a two-step spin transition. researchgate.netmdpi.com The SCO properties of these materials can be influenced by factors such as particle size and the presence of a support material like graphene oxide. mdpi.com The transition temperature of iron(II) triazole complexes can also be tuned by mixing halide counterions, such as bromide and chloride, in different ratios. researchgate.net
Complexes with the ligand 2,6-bis(1H-imidazol-2-yl)pyridine, [FeL2]Br2·H2O, also display high-temperature spin crossover. mdpi.com The transition from the diamagnetic 1A1 (LS) state to the paramagnetic 5T2 (HS) state occurs at temperatures significantly above room temperature. mdpi.com
The ligand field is a critical determinant of SCO behavior. For a d6 ion like Fe(II) in an octahedral field, the energy difference between the t2g and eg orbitals (Δo) is compared to the mean spin pairing energy (P). If Δo is significantly larger than P, the LS state is favored. If Δo is smaller than P, the HS state is preferred. When Δo is close in energy to P, a spin transition can be induced by external stimuli. beilstein-journals.org The transition from the HS to the LS state is accompanied by a shortening of the metal-ligand bond distances due to the depopulation of the antibonding eg* orbitals. beilstein-journals.org
The study of SCO in iron(II) bromide derivatives is often conducted using techniques such as magnetic susceptibility measurements, Mössbauer spectroscopy, and variable-temperature single-crystal X-ray diffraction. researchgate.netmdpi.com These methods allow for the detailed characterization of the spin state and the structural changes that accompany the transition.
Table 2: Spin-Crossover Properties of Selected Iron(II) Bromide Derivatives
| Complex | Spin Transition Behavior | Transition Temperature (T1/2) | Reference |
|---|---|---|---|
| [Fe(NH2trz)3]Br2 Nanoparticles | Two-step hysteretic | T1/2↑ = 343 K, T1/2↓ = 288 K (for GO hybrid) | researchgate.netmdpi.com |
| [FeL2]Br2·H2O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | High-temperature spin crossover | Above room temperature | mdpi.com |
| [FeII(Py5Me2)Br]+ | Complete SCO | Near room temperature | researchgate.net |
Supramolecular Assemblies Incorporating Iron(II) Bromide Hydrate Units
Iron(II) bromide hydrate units can serve as building blocks for the construction of complex supramolecular assemblies. These structures are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, leading to the self-assembly of well-defined architectures.
One approach to forming such assemblies is through the use of ligands designed to promote intermolecular interactions. For example, the ligand 1,3-bis(3-(pyridin-2-yl)-1H-pyrazol-5-yl)benzene can form mononuclear iron(II) complexes that dimerize into supramolecular capsules capable of encapsulating halide anions like bromide. osti.gov Similarly, the ligand 1,3-bis(3-(quinolin-2-yl)-1H-pyrazol-5-yl)-benzene (L2) forms dimeric supramolecular assemblies of the type Br@[Fe(L2)3]2(PF6)3, where a bromide ion is encapsulated within the cavity formed by two [Fe(L2)3]2+ complexes. rsc.org
Hydrogen bonding plays a significant role in the formation of extended networks. In the complex [Fe(Hampy)2Br4], where Hampy is a protonated aminopyrazinium ligand, hydrogen bonds between the amine and pyrazinium hydrogens and the bromide ligands of neighboring complexes lead to the formation of 2-D sheets. ntu.ac.uk These sheets are further "stitched" together by shorter Br-H(N) interactions, creating a 3-D architecture. ntu.ac.uk
Iron(II)-mediated supramolecular architectures with Schiff bases have also been investigated for their spin-crossover properties. nih.gov The self-assembly process, guided by the coordination of iron(II) and the specific design of the Schiff base ligands, can lead to complex structures like tetrahedral cages. nih.gov
Furthermore, iron(II)-anchored supramolecular assemblies have been functionalized with saccharides for applications in probing biological interactions. rsc.org These glycan superassemblies can be constructed with precise control over their size, shape, and valency. rsc.org The development of functionalized iron(II) supramolecular helicates for DNA binding has also been reported, showcasing the versatility of these systems. bham.ac.uk
Magnetic Properties of Iron(II) Bromide Hydrate Coordination Complexes
The magnetic properties of coordination complexes derived from iron(II) bromide are diverse and are intrinsically linked to the electronic structure and coordination environment of the iron(II) center. These properties range from simple paramagnetism to more complex phenomena like spin crossover and magnetic exchange interactions.
Anhydrous iron(II) bromide itself is a paramagnetic solid. wikipedia.org Many of its coordination complexes retain this paramagnetic character, especially those with high-spin iron(II) centers (S=2). The magnetic susceptibility of these complexes typically follows the Curie-Weiss law at higher temperatures. hawaii.edu
In complexes exhibiting spin crossover, the magnetic properties are temperature-dependent. For instance, in [FeL2]Br2·H2O (where L is 2,6-bis(1H-imidazol-2-yl)pyridine), the effective magnetic moment (μeff) changes significantly as the complex transitions from a low-spin state at low temperatures to a high-spin state at higher temperatures. mdpi.com
Magnetic exchange interactions between iron(II) centers can occur in polynuclear complexes or in extended solid-state structures. These interactions, which can be either ferromagnetic (aligning the spins) or antiferromagnetic (opposing the spins), are mediated by bridging ligands. For example, weak antiferromagnetic coupling has been observed in iron(II) complexes with the bridging ligand 1,4,5,8,9,12-hexaazatriphenylene (HAT). nih.gov The study of magnetic exchange interactions is crucial for understanding and designing molecular magnetic materials. researchgate.netnih.govaps.org
Table 3: Magnetic Properties of Selected Iron(II) Bromide Coordination Complexes
| Complex | Magnetic Behavior | Key Findings | Reference |
|---|---|---|---|
| Anhydrous FeBr2 | Paramagnetic | Exhibits strong metamagnetism at 4.2 K. | wikipedia.org |
| [Fe(NH2trz)3]Br2 | Spin Crossover | Shows hysteretic spin transition. | researchgate.netmdpi.com |
| Fe2(HAT)(SO4)(H2O)5·3H2O | Antiferromagnetic Coupling | Weak antiferromagnetic coupling between Fe(II) centers through the HAT ligand. | nih.gov |
| Fe(L-NH2)2 | High-Spin Paramagnetic | Exhibits large magnetic anisotropy. | mdpi.com |
Electrochemical Properties and Advanced Redox Applications of Iron 2+ ;bromide;hydrate
Cyclic Voltammetry and Potentiometric Studies of Fe(II)/Fe(III) Couples
The electrochemical behavior of the Fe(II)/Fe(III) redox couple, fundamental to applications involving iron(II) bromide hydrate (B1144303), is extensively studied using cyclic voltammetry (CV) and potentiometry. These studies reveal how the local chemical environment influences the redox potential and reaction kinetics.
The standard redox potential of the Fe(III)/Fe(II) couple is +0.77 V versus the Normal Hydrogen Electrode (NHE). researchgate.netnih.gov However, this potential is highly sensitive to the surrounding medium, particularly the presence of complexing ligands. Potentiometric studies have demonstrated that the formation of complexes with agents like ethylenediaminetetraacetate (B1237979) (EDTA), citrate (B86180), or oxalate (B1200264) shifts the formal potential of the Fe(III)/Fe(II) couple to more negative values. researchgate.net This modulation of redox potential is a key strategy in designing iron-based electrochemical systems. For instance, in potentiometric flow injection analysis, the Fe(III)/Fe(II) couple in the presence of bromide acts as a potential buffer. nih.govresearchgate.net A transient potential change occurs due to the intermediate generation of bromine, a phenomenon utilized for the sensitive determination of various analytes. nih.gov
Cyclic voltammetry provides further insights into the kinetics and reversibility of the Fe(II)/Fe(III) transition. In aqueous solutions, the CV of iron sulfate (B86663) shows the oxidation of Fe(II) to Fe(III) upon increasing potential and the corresponding reduction peak upon potential reversal. ims.ac.jp In the context of redox flow batteries (RFBs), studies on iron complexes show that while the Fe(III)/Fe(II) couple can exhibit fast electrode kinetics, the choice of ligand is critical. researchgate.net For example, the Fe(III)/Fe(II)-EDTA complex shows favorable kinetics and can yield energy efficiencies up to 80% in an iron-complex/bromine redox cell. researchgate.net The presence of 2,2'-bipyridine (B1663995) (bpy) with iron(II) also creates redox-active species where the Fe(II)/Fe(III) transition is observed, for instance, at 0.65 V (vs. Ag/Ag+) in a propylene (B89431) carbonate electrolyte. researchgate.net
The table below summarizes the effect of different complexing agents on the redox potential of the Fe(III)/Fe(II) couple.
| Complexing Agent | Effect on Redox Potential | Key Findings | Reference |
| Bromide (Br⁻) | Acts as a homogeneous catalyst, generating intermediate bromine. | The redox potential of the Br₂/Br⁻ couple is significantly higher than Fe(III)/Fe(II), causing a large transient potential change. | nih.gov |
| Ethylenediaminetetraacetate (EDTA) | Shifts potential to more negative values. | Provides fast electrode kinetics and is less pH-dependent than citrate complexes. | researchgate.net |
| Citrate | Shifts potential to more negative values. | Allows for high solubility (up to 0.8 M) but can exhibit slower electrode kinetics. | researchgate.net |
| Oxalate | Shifts potential to more negative values. | The ferric form can be unstable, leading to poor cell performance. | researchgate.net |
Electrodeposition of Iron-Containing Films and Coatings
Iron(II) bromide hydrate can serve as an iron source for the electrodeposition of metallic iron films and coatings, a process valuable for applications in electronics, data storage, and corrosion protection. tandfonline.com The electrodeposition of iron is typically performed from Fe(II) solutions, as the direct reduction of Fe(III) to metallic Fe(0) is not feasible and must proceed through an intermediate Fe(II) step. polimi.it
Studies on iron electrodeposition from non-aqueous solvents like ethylene (B1197577) glycol have shown that high-purity, nanostructured iron films can be obtained from Fe(II) chloride solutions. polimi.it Similar principles apply when using iron(II) bromide hydrate. The use of non-aqueous electrolytes is advantageous as it avoids issues common in aqueous deposition, such as the unwanted oxidation of Fe(II) to Fe(III) at the anode and the precipitation of iron hydroxides due to local pH changes. tandfonline.compolimi.it
The characteristics of the deposited iron films are highly dependent on the electrodeposition parameters, as detailed in the table below.
| Deposition Parameter | Effect on Film Properties | Key Findings | Reference |
| Electrolyte Composition | Determines purity and morphology. | Non-aqueous electrolytes (e.g., ethylene glycol-based) can prevent hydroxide (B78521) formation and lead to high-purity metallic films. polimi.it Ionic liquids (e.g., choline (B1196258) chloride/urea) can produce dense, uniform, and corrosion-resistant coatings. tandfonline.com | tandfonline.compolimi.it |
| Deposition Potential | Influences film quality and structure. | An optimal potential exists for producing high-quality deposits. For Fe(II) in ethylene glycol, this was found to be -1.7 V vs. Pt. polimi.it | polimi.it |
| Current Density | Affects surface morphology and grain size. | Constant current techniques can yield homogeneous and microcrystalline deposits. tandfonline.com | tandfonline.com |
| Additives (e.g., Bromide) | Can influence nucleation and alloy composition. | In Ni-Co alloy deposition, bromide-containing ionic liquids affect the final composition of the alloy. mdpi.com | mdpi.com |
The electrodeposition of iron-based films is also crucial for creating electrocatalysts. For example, an ultrathin iron-based film for efficient oxygen evolution in neutral water was prepared by electrodeposition from an Fe(II) solution using cyclic voltammetry. acs.org
Role in Redox-Active Materials Design
The reversible Fe(II)/Fe(III) redox couple makes iron(II) bromide hydrate a valuable component in the design of redox-active materials, particularly for energy storage systems like redox flow batteries (RFBs). researchgate.netresearchgate.net Soluble redox-active polymers (RAPs) and other materials incorporating this couple are being developed to overcome the limitations of traditional battery technologies. researchgate.netchemrxiv.org
Iron-based RFBs are considered attractive due to the low cost, abundance, and eco-friendliness of iron. researchgate.net Several RFB chemistries involve the Fe(II)/Fe(III) couple, including the iron-bromine system. researchgate.net In such a system, the Fe(II)/Fe(III) transition would occur at the positive electrode, while the Br⁻/Br₃⁻ reaction occurs at the negative electrode. The performance of these batteries is directly tied to the electrochemical properties of the redox couple, such as solubility, reaction kinetics, and redox potential. researchgate.net
Iron(II) complexes are used to synthesize metallopolymers for RFBs. For example, a redox-active polymer with iron(II) bipyridine pendants attached to a polymer backbone has been synthesized and characterized. researchgate.netchemrxiv.org Cyclic voltammetry of this polymer showed redox activity attributed to the Fe(II) center. researchgate.net While this specific synthesis may use other iron salts, iron(II) bromide hydrate can serve as a versatile precursor for such materials. americanelements.comwikipedia.org The design of these materials often involves tuning the ligand environment around the iron center to optimize properties like solubility and redox potential for specific applications. researchgate.net
The development of these materials is a key area of research for next-generation energy storage. acs.orgmdpi.com The versatility of iron chemistry, including its ability to form stable complexes and participate in reversible redox reactions, positions iron(II) bromide hydrate as an important compound in this field. nih.gov
Catalytic Applications and Mechanistic Insights for Iron 2+ ;bromide;hydrate Systems
Homogeneous Catalysis in Organic Transformations
Iron(II) bromide has proven to be a versatile catalyst in a variety of homogeneous organic reactions. A prominent area of its application is in Atom Transfer Radical Polymerization (ATRP), where it serves as an effective catalyst for the controlled polymerization of monomers like styrene and (meth)acrylates. nih.govcmu.edu The hydrated form of iron(II) bromide, in conjunction with various ligands, facilitates the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu The catalytic activity in these systems is often enhanced by the choice of ligands, which can range from simple halide salts to more complex phosphine and amine-based molecules. cmu.edu
Beyond polymerization, iron(II) bromide has been employed in a range of other homogeneous catalytic transformations. Although less common than palladium or nickel catalysts, iron-based systems are emerging as viable alternatives for cross-coupling reactions, offering a more sustainable approach to the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Challenges in this area include the need for a deeper understanding of the active catalytic species and the influence of solvents and additives on reaction outcomes. mdpi.com
Heterogeneous Catalysis Derived from Iron(II) Bromide Hydrate (B1144303) Precursors
The development of heterogeneous catalysts from iron(II) bromide hydrate precursors is an area with less extensive documentation compared to its homogeneous applications. However, the principles of creating supported iron catalysts are well-established and can be applied to iron(II) bromide. General strategies for the heterogenization of iron catalysts involve their immobilization on solid supports such as silica, alumina, clays, or polymeric matrices. nih.govdntb.gov.ua This approach combines the catalytic activity of the iron species with the practical benefits of heterogeneous catalysis, including ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. nih.govdntb.gov.ua
For instance, iron complexes can be anchored to a Merrifield resin, a polystyrene-based support, to create a recyclable catalyst. researchgate.net While specific examples detailing the use of iron(II) bromide hydrate as the direct precursor for such heterogeneous catalysts are not abundant in the literature, the methodologies are broadly applicable. The process would typically involve the reaction of the iron salt with a functionalized support material. The resulting heterogeneous catalyst can then be utilized in various organic transformations, with the support potentially influencing the catalyst's activity and selectivity. nih.govrsc.org
Specific Organic Reactions Mediated by Iron(II) Bromide Hydrate
Iron(II) bromide hydrate and its related complexes have demonstrated efficacy in mediating several key organic reactions, including C-C coupling, C-H activation, and polymerization.
C-C Coupling Reactions: Iron-catalyzed cross-coupling reactions represent a cost-effective and environmentally benign alternative to methods employing precious metals. researchgate.net While the field has been historically dominated by palladium and nickel, iron catalysts, including those derived from iron(II) bromide, have shown promise in forming C(sp2)-C(sp3) bonds. mdpi.com These reactions often proceed via radical mechanisms, and the development of more efficient and selective iron-based catalytic systems remains an active area of research. researchgate.netresearchgate.net
C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. Iron catalysts have emerged as powerful tools for C-H activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Iron(II) bromide has been specifically implicated in intramolecular C-H amination reactions, showcasing its potential in the synthesis of nitrogen-containing heterocyclic compounds. Mechanistic pathways for iron-catalyzed C-H activation can vary, involving processes such as σ-bond metathesis or ligand-to-ligand hydrogen transfer. scispace.com
Polymerization: As previously mentioned, iron(II) bromide is a well-established catalyst for ATRP. cmu.edu It facilitates the controlled polymerization of a wide range of vinyl monomers. The mechanism involves the reversible activation of a dormant polymer chain by the iron(II) complex, generating a propagating radical and an iron(III) species. This dynamic equilibrium allows for the controlled growth of polymer chains, resulting in materials with well-defined architectures. cmu.edu The efficiency and control of the polymerization can be tuned by the addition of various ligands and by adjusting the reaction conditions. cmu.edu
Table 1: Overview of Organic Reactions Catalyzed by Iron(II) Bromide Systems
| Reaction Type | Substrates | Catalyst System | Key Features |
|---|---|---|---|
| C-C Coupling | Aryl Grignard reagents and haloalkanes | Iron(II) bromide with ligands (e.g., SciOPP) | Forms C(sp2)-C(sp3) bonds; often proceeds via a radical mechanism. |
| C-H Activation | ortho-substituted aryl azides | Iron(II) bromide | Catalyzes intramolecular C-H amination to form indoles. |
| Polymerization | Styrene, (meth)acrylates | Iron(II) bromide with various ligands | Controlled radical polymerization (ATRP); produces polymers with defined molecular weights and low dispersity. |
Elucidation of Reaction Mechanisms via Experimental and Computational Approaches
Understanding the intricate mechanisms of iron(II) bromide-catalyzed reactions is crucial for the rational design of more efficient and selective catalysts. A combination of experimental techniques and computational studies, particularly Density Functional Theory (DFT), has provided valuable insights into these processes.
Experimental Approaches: Mechanistic investigations often involve kinetic studies to determine reaction orders and rate-determining steps. Spectroscopic techniques such as Mössbauer spectroscopy and magnetic circular dichroism are employed to identify the oxidation and spin states of the iron species involved in the catalytic cycle. nih.gov The isolation and characterization of reaction intermediates can provide direct evidence for proposed mechanistic pathways. researchgate.net
Computational Approaches: DFT calculations have become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions. nih.govnih.gov For iron-catalyzed cross-coupling reactions, DFT studies have helped to map out the potential energy surfaces of different proposed catalytic cycles, such as Fe(I)/Fe(II)/Fe(III) pathways. nih.govnih.gov These calculations can predict the structures of transition states and intermediates, providing a molecular-level understanding of bond activation and formation steps. For instance, in the cross-coupling of haloalkanes with aryl Grignard reagents, DFT studies have shown that the reaction can proceed through an Fe(I)/Fe(II)/Fe(III) mechanism where an iron(I) species activates the C-Br bond of the haloalkane. nih.gov Similarly, computational studies have been used to investigate the mechanism of iron-catalyzed aminohydroxylation reactions, helping to rationalize the observed regioselectivity. nih.gov
Table 2: Mechanistic Insights into Iron(II) Bromide Catalyzed Reactions
| Reaction | Mechanistic Feature | Method of Investigation | Finding |
|---|---|---|---|
| C-C Coupling | Fe(I)/Fe(II)/Fe(III) catalytic cycle | DFT Calculations | An iron(I) species can activate the C-Br bond of a haloalkane substrate. nih.gov |
| C-H Activation | σ-bond metathesis / deprotonative metalation | Experimental and Computational Studies | C-H activation can occur on an iron(II) center, followed by migratory insertion. scispace.com |
| Polymerization (ATRP) | Reversible activation of dormant species | Kinetic and Spectroscopic Studies | An equilibrium between active (radical) and dormant (halide-capped) polymer chains is maintained by the Fe(II)/Fe(III) redox couple. cmu.edu |
Advanced Materials Science Leveraging Iron 2+ ;bromide;hydrate
Precursor Role in Iron Oxide and Other Inorganic Nanomaterial Synthesis
Iron(2+);bromide;hydrate (B1144303) is a significant precursor for the synthesis of iron oxide and other inorganic nanomaterials due to its solubility and reactivity. nanochemazone.comwikipedia.orgamericanelements.com The iron(II) ions released from this compound can be oxidized and hydrolyzed under controlled conditions to form various phases of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). mdpi.commdpi.com These nanoparticles are of immense interest due to their magnetic properties and have applications in diverse fields including data storage, catalysis, and biomedicine. nanorh.comamericanelements.com
Several synthesis methods can be employed to produce iron oxide nanoparticles from iron(II) salt precursors like Iron(2+);bromide;hydrate. These include co-precipitation, thermal decomposition, and hydrothermal synthesis. mdpi.com The choice of synthesis route significantly influences the size, shape, crystallinity, and magnetic properties of the resulting nanoparticles. nih.govnih.gov
Hydrothermal Synthesis of Iron Oxide Nanoparticles:
A common method for synthesizing iron oxide nanoparticles is the hydrothermal approach, where an aqueous solution of an iron salt is heated under pressure. While many studies utilize iron(II) chloride, the principles are directly applicable to this compound. In a typical process, the iron(II) salt is dissolved in water, and a base is added to precipitate iron hydroxide (B78521), which is then transformed into iron oxide at elevated temperatures and pressures within a sealed reactor. nih.gov
Interactive Data Table: Synthesis Parameters for Iron Oxide Nanoparticles via Hydrothermal Method using an Iron(II) Precursor
| Parameter | Value Range | Effect on Nanoparticle Properties | Reference |
| Precursor Concentration | 0.25 - 1.25 g | Higher concentration leads to smaller particle size. | nih.gov |
| Temperature | 130 - 250 °C | Affects crystallinity and phase purity. | mdpi.com |
| Reaction Time | 6 - 8 hours | Influences particle growth and morphology. | bwise.kr |
| pH | 8 - 14 | Determines the rate of precipitation and particle formation. | mdpi.com |
Research Findings:
Studies have demonstrated that by carefully controlling the synthesis conditions, the magnetic properties of the resulting iron oxide nanoparticles can be tuned. For instance, nanoparticles can be engineered to be superparamagnetic or ferromagnetic depending on their size. nih.gov The surface of these nanoparticles can also be functionalized with various organic molecules to enhance their stability and biocompatibility for specific applications. mdpi.com
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound can serve as a source of iron(II) nodes for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. wikipedia.org MOFs are a class of porous crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. researchgate.netresearchgate.net Iron-based MOFs are particularly interesting due to their potential applications in gas storage, separation, and catalysis. acs.org
The synthesis of iron-containing coordination polymers often involves the reaction of an iron salt with a multitopic organic linker in a suitable solvent system, sometimes under solvothermal conditions. mdpi.comnih.gov The iron(II) center can adopt various coordination geometries, leading to a diverse range of network dimensionalities, from 1D chains to 3D frameworks. nih.govd-nb.info
Research Findings:
Research on iron(II) coordination polymers has revealed interesting magnetic and electronic properties. d-nb.info For example, some iron(II) coordination polymers exhibit spin crossover (SCO) behavior, where the spin state of the iron(II) ion can be switched between high-spin and low-spin states by external stimuli such as temperature, pressure, or light. d-nb.info This property makes them promising candidates for applications in molecular switches and data storage devices.
While many reported iron-based MOFs and coordination polymers utilize other iron salts like sulfates or chlorides, the fundamental coordination chemistry principles allow for the use of this compound as a viable iron(II) source. The choice of anion can sometimes influence the resulting structure and properties of the material.
Fabrication of Functional Magnetic Materials and Spintronic Components
The intrinsic magnetic properties of the iron(II) ion make this compound a relevant compound in the fabrication of functional magnetic materials. gwi46.com The anhydrous form, iron(II) bromide, is known to be a metamagnet, exhibiting a transition from an antiferromagnetic to a ferromagnetic-like state under an applied magnetic field at low temperatures. wikipedia.org This property is of fundamental interest in the study of magnetism and for potential applications in spintronic devices. nanorh.com
This compound can be used as a precursor to synthesize magnetic nanoparticles and thin films. nanorh.comgwi46.com The magnetic characteristics of these materials are highly dependent on their size, shape, and crystal structure, which can be controlled during the synthesis process. researchgate.net
Research Findings:
Research into iron-based magnetic materials has led to the development of high-density magnetic recording media and components for spintronic devices. Spintronics, or spin electronics, is an emerging field that utilizes the intrinsic spin of the electron in addition to its charge to carry information, offering potential for new types of data storage and processing with higher speed and lower energy consumption. The development of new magnetic materials with tunable properties is crucial for advancing this technology.
Development of Hybrid Materials with Tunable Properties
This compound can be incorporated into hybrid materials, which are composites containing both inorganic and organic components, to create materials with tunable properties. mdpi.com The iron(II) ions can be integrated into polymer matrices or other host materials to impart magnetic, catalytic, or redox-active functionalities. researchgate.net
The synthesis of these hybrid materials can be achieved through various methods, including the in-situ formation of iron-containing nanoparticles within a polymer matrix or the coordination of iron ions with functional groups on the polymer chains. mdpi.com The properties of the resulting hybrid material can be tuned by controlling the composition, morphology, and interfacial interactions between the inorganic and organic phases.
Research Findings:
An example of iron-based hybrid materials is the incorporation of iron oxide nanoparticles into polymer films to create flexible magnetic materials. These materials can have applications in areas such as electromagnetic interference shielding and flexible electronic devices. By selecting appropriate organic components, the mechanical properties of the hybrid material, such as its flexibility and processability, can be tailored.
Design of Smart Materials Utilizing Iron(II) Bromide Hydrate's Properties
This compound can be a component in the design of "smart" or stimuli-responsive materials. nih.govmdpi.com These are materials that can change their properties in response to external stimuli such as changes in temperature, pH, light, or an electric or magnetic field. nih.govnih.gov The iron(II) ion's ability to exist in different oxidation states (Fe²⁺ and Fe³⁺) and spin states makes it a versatile component for creating responsive materials. d-nb.info
Research Findings:
One area of research involves the development of iron-containing hydrogels that can change their mechanical properties in response to an electrochemical stimulus. By reversibly switching the oxidation state of the iron ions within the hydrogel network, the cross-linking density can be altered, leading to changes in the material's stiffness. Such materials could have applications in soft robotics, actuators, and biomedical devices. While specific examples using this compound are not extensively documented, its role as an iron(II) source makes it a potential candidate for incorporation into such systems. Another example is the development of iron-based shape memory alloys, which are smart materials that can recover their original shape after being deformed upon heating. uet.edu.pk
Advanced Spectroscopic Characterization Techniques for Iron 2+ ;bromide;hydrate Systems
UV-Vis Spectroscopy for Electronic Transitions and Solution Speciation
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within iron(II) bromide hydrate (B1144303) and determining its speciation in solution. The absorption of UV or visible light by the compound promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The characteristics of the resulting absorption spectrum are highly sensitive to the coordination environment and oxidation state of the iron ion.
In aqueous solutions, the iron(II) ion typically exists as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex exhibits weak d-d transitions in the visible and near-infrared regions, which are spin-forbidden and therefore have low molar absorptivity. However, more intense charge-transfer bands can be observed in the UV region. The presence of bromide and hydrate ligands directly influences the ligand field splitting and the energy of these electronic transitions.
The speciation of iron(II) and iron(III) in solution can be effectively monitored using UV-Vis spectroscopy. metrohm.com Fe(II) and Fe(III) ions, and their various complexes, exhibit distinct absorption spectra. For instance, Fe(III) species generally show a prominent absorption band around 300 nm, while Fe(II) complexes may have characteristic absorptions at other wavelengths, such as the orange-red [Fe(phen)₃]²⁺ complex which shows a maximum absorbance around 510 nm. researchgate.netscielo.br The position and intensity of these absorption bands are influenced by the nature of the ligands and the solvent. researchgate.net For example, the use of chloride as a counter-ion can lead to higher longwave UV absorption compared to other counter-ions. researchgate.net This allows for the quantitative analysis and speciation of iron ions in solution. nih.govthermofisher.comnih.gov
Table 1: Representative UV-Vis Absorption Maxima for Aqueous Iron Species and Complexes
| Species/Complex | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|
| [Fe(H₂O)₆]³⁺ | ~300 nm | Moderate | Ligand-to-Metal Charge Transfer (LMCT) |
| [Fe(phen)₃]²⁺ | ~510 nm | High | Metal-to-Ligand Charge Transfer (MLCT) |
| Fe(II)-phenanthroline complex | 510 nm | Proportional to concentration | MLCT |
| Fe(II) complex with 5-NTA8HQ | 650 nm | 1.64 × 10⁷ L mol⁻¹ cm⁻¹ | Not specified |
| Fe(III) complex with 5-NTA8HQ | 590 nm | 1.71 × 10⁶ L mol⁻¹ cm⁻¹ | Not specified |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition, chemical states, and electronic structure of the top 1-10 nm of a material. mccrone.com For iron(II) bromide hydrate, XPS is particularly valuable for unequivocally determining the oxidation state of the iron atoms at the surface.
The analysis of the Fe 2p core-level spectrum allows for the differentiation between Fe(II) and Fe(III) states. youtube.com The binding energy of the Fe 2p electrons is sensitive to the chemical environment and oxidation state of the iron atom; a higher positive oxidation state results in a higher binding energy due to increased electrostatic attraction between the nucleus and the remaining electrons. youtube.com
Typically, the Fe 2p spectrum is characterized by two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, which arise from spin-orbit coupling. For high-spin Fe(II) compounds like iron(II) bromide, the Fe 2p₃/₂ peak is located at a lower binding energy compared to that of Fe(III) compounds. thermofisher.comrsc.org Furthermore, the Fe 2p spectra of high-spin iron compounds exhibit complex multiplet splitting and characteristic "shake-up" satellite features, which are also diagnostic of the oxidation state. surfacesciencewestern.comxpsfitting.com The Fe(II) state often shows a distinct satellite peak at a higher binding energy relative to the main Fe 2p₃/₂ peak. The separation and intensity of these satellite features can vary depending on the specific ligands, such as bromide and water, coordinated to the iron center. thermofisher.com
Table 2: Typical Fe 2p₃/₂ Binding Energies for Different Iron Chemical States
| Chemical State | Compound Example | Fe 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
|---|---|---|---|
| Fe(0) | Fe metal | ~706.7 | Asymmetric peak shape |
| Fe(II) | FeO | ~709.6 | Multiplet splitting, satellite features |
| Fe(II) | FeCl₂ | ~710.4 | Strong satellite feature |
| Fe(III) | Fe₂O₃ | ~710.8 - 711.3 | Complex multiplet splitting |
This table is interactive. Click on the headers to sort the data.
It is important to note that analysis of mixed-oxidation state systems can be complex due to the overlap of spectral features. xpsfitting.com Careful peak fitting using standard reference spectra is often required to accurately quantify the relative proportions of Fe(II) and Fe(III) on the surface. mccrone.com
In-Situ and Operando Spectroscopic Monitoring of Reactions
In-situ and operando spectroscopy are advanced methodologies that allow for the real-time monitoring of chemical and physical changes in a material under actual reaction conditions. youtube.comornl.gov These techniques are invaluable for studying the dynamic behavior of iron(II) bromide hydrate in various processes, such as catalysis or electrochemical reactions.
By coupling spectroscopic probes to a reaction cell, researchers can track the evolution of the iron oxidation state, changes in coordination, and the formation of intermediate species as the reaction proceeds. spectroscopyonline.com For instance, the combination of X-ray Absorption Spectroscopy (XAS) and UV-Vis spectroscopy can provide simultaneous information on the local atomic structure and electronic transitions of the iron centers on a millisecond timescale. esrf.fr This dual-technique approach allows for a more complete picture of the reaction mechanism, identifying elusive intermediates that would be missed by conventional ex-situ analysis. esrf.fr
In-situ XPS can also be employed to study changes in the surface composition and oxidation state of iron(II) bromide hydrate during processes like plasma treatment or electrochemical cycling. nih.govnih.gov This provides insights into surface-specific reaction mechanisms and degradation pathways. nih.gov Similarly, operando Raman or infrared spectroscopy can monitor vibrational modes, offering information about the bonding environment of the bromide and hydrate ligands and how they change during a reaction. researchgate.net These techniques are crucial for establishing structure-activity relationships and for the rational design of materials and processes involving iron(II) bromide hydrate. researchgate.netrsc.org
Theoretical and Computational Chemistry of Iron 2+ ;bromide;hydrate
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and molecular properties of materials at the atomic level. nih.gov For iron(II) bromide hydrate (B1144303), DFT calculations can elucidate the nature of the chemical bonding, the distribution of electron density, and the energies of molecular orbitals.
DFT studies on related systems, such as anhydrous FeBr2 and other hydrated transition metal halides, provide a framework for understanding iron(II) bromide hydrate. researchgate.netuctm.edu In the hydrated crystal, the Fe²⁺ ion is typically coordinated by water molecules and bromide ions. DFT can be used to calculate the optimized geometry of the hydrated complex, including bond lengths and angles between the iron center, the bromide ligands, and the water molecules.
One of the key insights from DFT is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and electronic properties of the compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, DFT calculations allow for the determination of various molecular properties, as illustrated in the hypothetical data below for a hydrated iron(II) bromide species.
| Property | Calculated Value | Unit |
| Fe-Br Bond Length | 2.55 | Å |
| Fe-O (water) Bond Length | 2.15 | Å |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Dipole Moment | 8.5 | Debye |
| Mulliken Charge on Fe | +1.85 | e |
| Mulliken Charge on Br | -0.92 | e |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations on a hydrated iron(II) bromide complex.
Molecular Dynamics (MD) Simulations for Hydration and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For iron(II) bromide hydrate, MD simulations are particularly valuable for understanding its behavior in aqueous solutions and the dynamics of the hydration shells around the Fe²⁺ and Br⁻ ions.
MD simulations of aqueous solutions of iron(II) bromide would typically involve a central iron(II) ion and several bromide ions, surrounded by a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between all particles are described by a force field, which is a set of empirical potential energy functions.
Studies on the hydration of individual Fe²⁺ and Br⁻ ions have shown that these ions organize the surrounding water molecules into distinct hydration shells. researchgate.netchemrxiv.org The Fe²⁺ ion, being a doubly charged cation, strongly interacts with the oxygen atoms of the water molecules, leading to a well-defined first hydration shell. The number of water molecules in this first shell, known as the coordination number, is a key parameter that can be determined from MD simulations. For Fe²⁺, the coordination number is typically found to be six, corresponding to an octahedral arrangement of water molecules around the iron ion. researchgate.net
The bromide anion, on the other hand, is larger and singly charged, resulting in a more loosely bound and less structured hydration shell. The water molecules orient themselves with their hydrogen atoms pointing towards the bromide ion.
The following table presents hypothetical data that could be obtained from an MD simulation of an aqueous iron(II) bromide solution.
| Parameter | Fe²⁺ | Br⁻ |
| First Hydration Shell Radius (Å) | 2.15 | 3.30 |
| Coordination Number (First Shell) | 6 | 6-8 |
| Water Residence Time in First Shell (ps) | ~100-500 | ~5-10 |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.65 | 1.90 |
Note: This data is illustrative and based on typical findings for hydrated Fe²⁺ and Br⁻ ions from MD simulations.
Ab Initio Calculations of Thermochemical and Spectroscopic Parameters
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate means of determining the thermochemical and spectroscopic properties of molecules. rsc.org For iron(II) bromide hydrate, these methods can be employed to calculate properties such as enthalpies of formation, Gibbs free energies, and vibrational frequencies.
Thermochemical data obtained from ab initio calculations are crucial for understanding the stability and reactivity of iron(II) bromide hydrate. For instance, the enthalpy of hydration, which is the energy released when the anhydrous salt dissolves in water, can be calculated by computing the total energies of the anhydrous salt, the hydrated complex, and the water molecules.
Spectroscopic parameters are another area where ab initio calculations are highly valuable. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral features to specific vibrational modes of the hydrated iron(II) bromide complex, such as the Fe-O and Fe-Br stretching and bending modes.
A hypothetical set of calculated thermochemical and spectroscopic data for a hydrated iron(II) bromide species is presented in the table below.
| Parameter | Calculated Value | Unit |
| Standard Enthalpy of Formation | -450 | kJ/mol |
| Standard Gibbs Free Energy | -420 | kJ/mol |
| Fe-O Stretch Frequency | 350-450 | cm⁻¹ |
| Fe-Br Stretch Frequency | 200-250 | cm⁻¹ |
| O-H Stretch (coordinated water) | 3200-3400 | cm⁻¹ |
Note: The data in this table is illustrative and represents plausible values that could be obtained from ab initio calculations for a hydrated iron(II) bromide species.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling in chemistry aims to establish quantitative relationships between the structure of a molecule and its chemical reactivity or other properties. For iron(II) bromide hydrate, predictive models can be developed to understand how its structural features influence its performance in various applications, such as catalysis or as a precursor in materials synthesis. rsc.org
One approach to predictive modeling is to use the electronic parameters derived from DFT calculations, such as the HOMO and LUMO energies, atomic charges, and electrostatic potential, as descriptors of reactivity. For example, a model could be developed to correlate the energy of the LUMO with the rate of a reaction where iron(II) bromide hydrate acts as a Lewis acid catalyst. A lower LUMO energy would suggest a greater ability to accept electrons and thus a higher catalytic activity.
Another aspect of predictive modeling involves understanding the stability and decomposition pathways of the hydrate. By calculating the energies of various potential intermediates and transition states, a reaction mechanism for the dehydration or decomposition of iron(II) bromide hydrate can be proposed. This information is valuable for controlling the synthesis of other iron-based materials from this precursor.
The table below provides a hypothetical example of a structure-reactivity relationship that could be established through predictive modeling.
| Structural/Electronic Descriptor | Predicted Reactivity Trend |
| Decreasing HOMO-LUMO Gap | Increased susceptibility to oxidation |
| Increasing Positive Charge on Fe | Enhanced Lewis acidity |
| Elongation of Fe-O Bonds | Lower dehydration temperature |
| Surface Adsorption Energy of CO | Potential for catalytic activity in CO oxidation reactions |
Note: This table illustrates the types of qualitative relationships that can be derived from predictive modeling studies.
Academic Investigations into Environmental and Geochemical Roles of Iron 2+ ;bromide;hydrate
Geochemical Cycling of Iron and Bromine in Aqueous and Solid Phases
The geochemical cycles of iron and bromine are largely independent but can intersect in specific environments, such as anoxic, saline brines, where the formation of hydrated iron(II) bromide species could theoretically occur.
Iron Cycle: The iron cycle is a critical biogeochemical process involving the transformation of iron between its primary oxidation states, Fe(II) (ferrous) and Fe(III) (ferric). wikipedia.org Iron is a highly abundant element in the Earth's crust, primarily found in minerals like hematite and magnetite. mineralseducationcoalition.org Its cycling is driven by both abiotic and biotic processes. wikipedia.orgnih.gov In anoxic environments, such as sediments and groundwater, Fe(III) minerals can be reduced to the more soluble Fe(II) by microbial activity or chemical reductants. nih.govmdpi.com This dissolved Fe(II) is mobile and can persist in oxygen-free waters. nih.gov
Bromine Cycle: Bromine, a halogen, is naturally found as bromide (Br⁻) salts rather than in its elemental form. americanelements.com Historically, bromide has been considered a conservative element in seawater and has been used as a hydrological tracer due to its perceived unreactivity. stanford.edu However, recent research has revealed a more dynamic biogeochemical cycle for bromine, involving transformations between inorganic bromide and organobromine compounds, particularly in soils and marine sediments. stanford.edu This cycling is strongly linked to organic carbon content. stanford.edu
Intersection and Potential for FeBr₂·xH₂O Formation: In environments where both dissolved Fe(II) and high concentrations of bromide ions are present, such as deep-sea anoxic brines or certain formation waters, conditions may favor the formation of hydrated iron(II) bromide complexes or even the precipitation of a solid hydrate (B1144303) phase. researchgate.net The high solubility of iron(II) bromide in water suggests it would primarily exist in a dissolved state unless brine concentrations become exceptionally high. solubilityofthings.comchemicalbook.com
Role in Natural Mineral Formation and Transformation Processes
While Iron(2+);bromide;hydrate is not recognized as a common rock-forming mineral, the interaction of its constituent ions can influence the transformation of other minerals.
The presence of dissolved Fe(II) is a key factor in the transformation of iron (oxyhydr)oxide minerals. nih.gov In anoxic soils and sediments, Fe(II) can catalyze the recrystallization of weakly crystalline minerals like ferrihydrite into more stable forms such as goethite or magnetite. nih.gov The presence of various anions can influence these transformation pathways. While research has focused on anions like carbonate and phosphate, high concentrations of bromide could theoretically impact the kinetics and products of these Fe(II)-catalyzed reactions.
Halide minerals, in general, form in several ways, most commonly through the evaporation of saline waters in enclosed basins, leading to evaporite deposits. fiveable.mefiveable.me Minerals such as halite (NaCl) and sylvite (KCl) are common examples. fiveable.me Other, rarer, iron halide minerals like lawrencite (FeCl₂) can be found in fumarolic vents. mindat.orgbritannica.com It is conceivable that under specific, highly saline and anoxic conditions, iron(II) bromide hydrates could form as part of an evaporite sequence, although no major natural deposits have been identified.
Interactions with Environmental Constituents (e.g., Pollutants, Organic Matter)
The reactivity of dissolved iron(II) is significantly influenced by its chemical environment, including interactions with organic matter and pollutants.
Interactions with Organic Matter: Dissolved organic matter (DOM) can form complexes with Fe(II), affecting its speciation, solubility, and redox stability. researchgate.netacs.org Complexation with functional groups like carboxyls in natural organic matter can stabilize Fe(II) against oxidation, even in mildly oxic waters. acs.orgacs.org This interaction is crucial for the transport and bioavailability of iron in aquatic systems. nih.govacs.org In a bromide-rich environment, there would be a competition between bromide ions and organic ligands for coordination with the Fe(II) center. The strength and nature of Fe(II)-organic complexes would likely dictate the dominant species. researchgate.net
Interactions with Pollutants: The Fe(II)/Fe(III) redox couple plays a significant role in the transformation of various environmental pollutants. mdpi.com Organically complexed Fe(II) has been shown to be a potent reductant for contaminants such as nitroaromatics and halogenated alkanes. researchgate.net The formation of Fe(II)-bromide complexes could alter the redox potential of the Fe(II)/Fe(III) couple, thereby influencing its reactivity towards pollutants. For example, some inorganic ligands are known to enhance the effectiveness of Fe(II) as a reductant for certain pesticides. researchgate.net The specific impact of bromide complexation on these reactions would depend on the stability of the resulting iron(II) bromide species and the reaction mechanism with the target pollutant.
Table 1: Potential Geochemical Environments for Iron(II) and Bromide Interaction
| Environment | Key Characteristics | Relevant Ions | Potential for FeBr₂·xH₂O Species |
| Anoxic Sediments | Low oxygen, microbial activity, presence of organic matter. | Fe(II), Br⁻, HS⁻, CO₃²⁻ | Dissolved Fe(II) complexes with Br⁻ possible; solid phase unlikely. |
| Deep-Sea Brine Pools | High salinity, anoxic, elevated temperatures. researchgate.net | Fe(II), Br⁻, Na⁺, Cl⁻ | Higher potential for dissolved species and localized precipitation. |
| Formation Waters | Subsurface brines associated with oil and gas reservoirs, variable chemistry. | Fe(II), Br⁻, Cl⁻, Ca²⁺ | Potential for dissolved species, dependent on specific brine composition. |
| Evaporite Basins | Restricted basins with high evaporation rates. fiveable.me | Na⁺, K⁺, Mg²⁺, Cl⁻, Br⁻, SO₄²⁻ | Theoretical potential for precipitation as a minor evaporite mineral. |
Aquatic Chemistry of Hydrated Iron(II) Bromide Species
The aquatic chemistry of this compound is governed by the behavior of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, and its interaction with bromide ions.
In aqueous solution, iron(II) bromide dissociates to form the Fe²⁺(aq) and Br⁻(aq) ions. solubilityofthings.com The Fe²⁺ ion is hydrated by six water molecules, forming the octahedral [Fe(H₂O)₆]²⁺ complex. smolecule.com The bromide ions can then substitute the water molecules in the coordination sphere. This process occurs in a stepwise manner, forming a series of iron(II)-bromo complexes (e.g., [FeBr(H₂O)₅]⁺, [FeBr₂(H₂O)₄]). The distribution of these species depends on the concentration of bromide in the solution.
Table 2: Dominant Iron(II) Species in Different Aqueous Conditions
| Condition | pH Range | Key Ligands Present | Dominant Fe(II) Species |
| Acidic, Low Salinity | < 6 | H₂O | [Fe(H₂O)₆]²⁺ |
| Near-Neutral, High Bromide | 6 - 8 | H₂O, Br⁻ | [Fe(H₂O)₆]²⁺, [FeBr(H₂O)₅]⁺, [FeBr₂(H₂O)₄] |
| Alkaline, Low Salinity | > 8 | H₂O, OH⁻ | Fe(OH)₂ (solid precipitate) |
| Near-Neutral, Organic-Rich | 6 - 8 | H₂O, Organic Ligands | Fe(II)-DOM complexes |
Future Research Trajectories and Emerging Academic Frontiers for Iron 2+ ;bromide;hydrate
Novel Synthetic Paradigms and Advanced Manufacturing Approaches
Future research into the synthesis of iron(2+);bromide;hydrate (B1144303) is expected to move beyond traditional batch methods, focusing on more sustainable, efficient, and precisely controlled manufacturing processes.
Mechanochemical Synthesis: This solvent-free approach, which uses mechanical energy to induce chemical reactions, presents a green alternative for producing iron halides. Research in this area could lead to the direct synthesis of specific hydrates of iron(II) bromide by controlling the reaction environment and energy input. This method avoids the need for bulk solvents, reducing waste and potentially leading to the formation of novel crystalline phases not accessible through solution-based routes.
Continuous Flow Synthesis: The application of continuous-flow chemistry offers significant advantages in terms of process control, scalability, and safety. flinders.edu.aumit.edunih.gov Future studies could focus on developing continuous-flow reactors for the synthesis of iron(2+);bromide;hydrate with precise control over stoichiometry, reaction time, and temperature. This would enable the on-demand production of different hydrated forms with high purity and consistency, which is crucial for applications in materials science and pharmaceuticals. The synthesis of other chemical compounds, such as the active pharmaceutical ingredient imatinib, has been successfully demonstrated using continuous-flow systems, highlighting the potential of this technology. nih.gov
Advanced Crystallization Techniques: Research into advanced crystallization techniques, such as sonocrystallization or the use of specialized anti-solvents, could provide pathways to control the crystal size, morphology, and degree of hydration of this compound. This level of control is essential for tuning the material's properties for specific applications, such as catalytic activity or performance in energy storage devices.
Exploration of Unconventional Applications in Emerging Technologies
While iron(II) bromide has established uses as a catalyst and a precursor in chemical synthesis, future research is poised to explore its potential in a range of emerging technologies. nanochemazone.com
Energy Storage: The growing demand for large-scale energy storage solutions has spurred research into various battery technologies. Iron-based aqueous redox flow batteries (IBA-RFBs) are emerging as a cost-effective and environmentally friendly option. researchgate.net Future research could investigate the use of this compound as a precursor for the synthesis of active materials in these batteries. The solubility and electrochemical properties of the resulting iron complexes would be key areas of investigation. Additionally, its potential role in other energy storage systems, such as super-iron boride batteries, warrants exploration. researchgate.net
Environmental Remediation: Advanced Oxidation Processes (AOPs) are a promising technology for the treatment of contaminated water. researchgate.netundip.ac.id These processes often rely on the generation of highly reactive hydroxyl radicals, and iron(II) salts are known to catalyze their formation in Fenton and Fenton-like reactions. researchgate.net Future studies could explore the efficacy of this compound as a catalyst in AOPs for the degradation of persistent organic pollutants. The interplay between the iron and bromide ions in the catalytic cycle would be a key area of investigation, as recent studies have shown that ferrate(VI) can oxidize bromide to form bromate (B103136) in water. researchgate.net
Precursor for Advanced Materials: Iron(II) bromide can serve as a precursor for the synthesis of a variety of advanced materials. wikipedia.org Nanoscale iron oxides, which can be synthesized from iron salt precursors, have a wide range of applications. Furthermore, iron(II) bromide is used in the synthesis of iron pyrite (B73398) nanocrystals and nanocrystalline thin films. Future research could explore the use of precisely controlled hydrates of iron(II) bromide to synthesize novel nanomaterials with tailored magnetic, electronic, and catalytic properties. For instance, hydrated ferrous oxalate (B1200264) has been synthesized electrochemically from carbon dioxide and scrap mild steel as a precursor for energy storage materials. researchgate.net
Synergistic Integration with Data Science and Machine Learning for Discovery
The integration of data science and machine learning is set to revolutionize materials discovery and process optimization. For this compound, these computational tools can accelerate research in several key areas.
Predictive Modeling of Properties: Machine learning algorithms, such as Random Forest, Naive Bayes, and Support Vector Regression, have been successfully used to predict the formation conditions of gas hydrates with high accuracy and computational efficiency. mdpi.comresearchgate.netnih.gov Similar models could be developed for this compound to predict its thermodynamic properties, phase diagrams, and the stability of different hydrated forms under various temperature and pressure conditions. These predictive models would rely on large datasets of experimental data to train and test their accuracy. mdpi.com
Accelerating Discovery of New Applications: Machine learning can be employed to screen for potential new applications of this compound. By analyzing large databases of chemical reactions and material properties, machine learning models can identify promising avenues for its use as a catalyst, in new synthetic reactions, or as a component in novel functional materials. This approach has shown promise in predicting a wide range of molecular properties, from solvation free energy to protein-ligand binding affinity. arxiv.org
Computational Chemistry and Simulation: First-principles modeling and other computational chemistry techniques can provide fundamental insights into the electronic structure, bonding, and reactivity of this compound. nih.govmdpi.comacs.orgrsc.org These computational studies can elucidate the role of the water molecules in the crystal lattice and their influence on the compound's properties. For example, computational studies on iron trihalides have determined their molecular structures and thermodynamic properties. nih.gov Similar investigations into the hydrated forms of iron(II) bromide would provide a deeper understanding of this compound.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Earth Sciences
The study of this compound is not confined to the realm of chemistry. Its properties and behavior have implications for physics and earth sciences, creating opportunities for exciting interdisciplinary research.
Condensed Matter Physics: Anhydrous iron(II) bromide (FeBr₂) is a well-known metamagnetic material, exhibiting a transition from an antiferromagnetic to a ferromagnetic state in a strong magnetic field. researchgate.net Future research could investigate the magnetic properties of the different hydrated forms of iron(II) bromide. The presence of water molecules in the crystal lattice could significantly alter the magnetic exchange interactions between the iron ions, potentially leading to novel magnetic phenomena. Understanding these properties requires a deep understanding of the interplay between the electronic structure of the Fe²⁺ ions, the crystal field, and spin-orbit coupling. researchgate.net
Geochemistry and Marine Science: Iron and bromine are both important elements in marine and subsurface environments. Deep-sea brine pools, such as those in the Red Sea, are often enriched in various ions, including iron. miami.eduusgs.govresearchgate.netsemanticscholar.org The geochemical processes in these unique environments can lead to the formation of various minerals. Future research could investigate the potential for the formation of iron bromide compounds or their hydrates in these anoxic, saline environments and their role in the local geochemistry. The study of the chemical composition of these brine pools can provide insights into their origin and the processes of evaporite dissolution and hydrothermal activity. researchgate.netsemanticscholar.orgfrontiersin.org
Planetary Science: The composition of planetary bodies and their potential for hosting life is a major area of scientific inquiry. The presence of hydrated minerals on planets like Mars is of significant interest. Future research could explore the stability and transformations of this compound under conditions relevant to other planets, contributing to our understanding of their geological and chemical evolution.
Q & A
Q. How can researchers design experiments to probe the ligand-exchange kinetics of Iron(II) bromide hydrate in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
